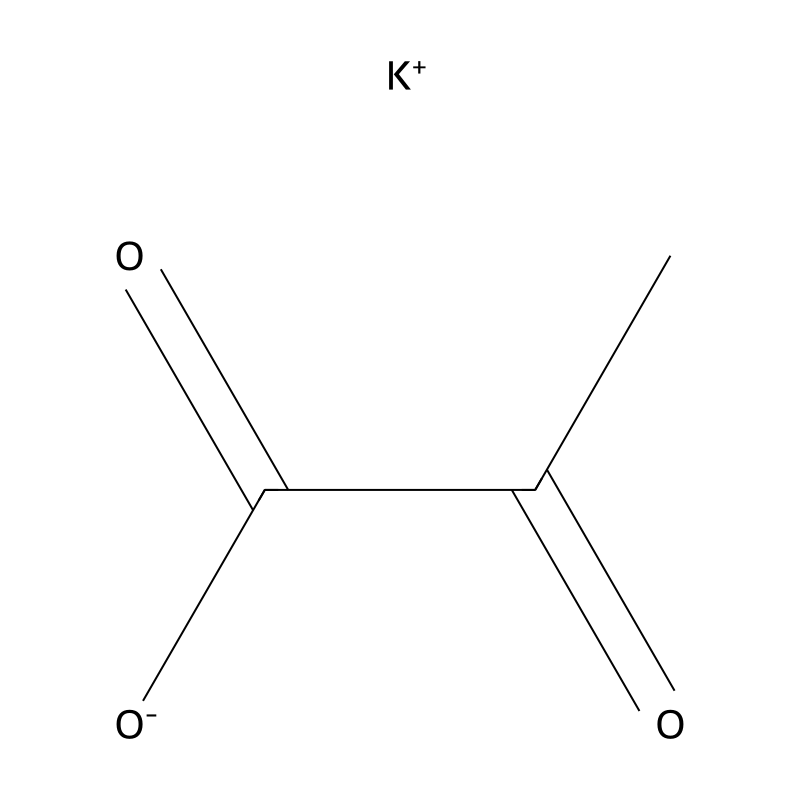

Potassium pyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cellular Energy Production and Muscle Function

[1] (Effects of creatine and/or potassium pyruvate on muscle performance and recovery following high-intensity exercise. )

Neurological Disorders

[2] (Potassium pyruvate in amyotrophic lateral sclerosis. )

[3] (Oral administration of sodium dichloroacetate and potassium pyruvate in Alzheimer's disease: A pilot study. )

Other Potential Applications

Researchers are also exploring the use of potassium pyruvate in other areas, including:

- Cancer treatment: Some studies suggest it may have anti-cancer properties [4].

- Liver disease: It may help protect the liver from damage [5].

- Aging: Early research suggests it could have benefits for promoting healthy aging [6].

[4] (Dichloroacetate (DCA) and pyruvate: history of their development as a therapeutic strategy for microbial infections and malignant conditions. )

[5] (Potassium pyruvate protects against acetaminophen-induced acute liver injury in mice. )

Potassium pyruvate is the potassium salt of pyruvic acid, a key intermediate in several metabolic pathways, particularly glycolysis. It is represented by the chemical formula and is typically found as a white, crystalline powder that is soluble in water. In biological systems, pyruvate serves as a crucial substrate for energy production and is involved in various bio

The mechanism of action of potassium pyruvate in relation to its potential health benefits is still being elucidated. Here are some proposed mechanisms:

- Muscle performance: It may increase pyruvate availability within muscle cells, potentially enhancing energy production and reducing fatigue.

- Neuroprotection: Potassium pyruvate might act as an antioxidant, scavenging free radicals and protecting brain cells from damage.

- Antioxidant properties: Studies suggest it can activate ribitol dehydrogenase, an enzyme that helps generate ribose-5-phosphate, a crucial sugar for nucleotide synthesis and potentially contributing to cellular antioxidant defense.

- Decarboxylation: In aerobic conditions, pyruvate is converted to acetyl-coenzyme A by the pyruvate dehydrogenase complex, releasing carbon dioxide and producing NADH:

- Fermentation: Under anaerobic conditions, pyruvate can be reduced to lactate or ethanol:

- Lactic acid fermentation:

- Alcoholic fermentation:

followed by: - Anaplerotic Reactions: Pyruvate can be converted into oxaloacetate through carboxylation, which replenishes intermediates in the citric acid cycle:

Potassium pyruvate is recognized for its role in energy metabolism. It acts as a substrate for various enzymes and plays a significant role in cellular respiration. Additionally, it has been studied for its potential antioxidant properties, as it can scavenge free radicals and reduce oxidative stress in cells . Research indicates that potassium pyruvate may help mitigate tissue injury caused by ischemia-reperfusion and has implications for metabolic disorders .

Potassium pyruvate can be synthesized through several methods:

- Neutralization Reaction: By reacting pyruvic acid with potassium hydroxide or potassium carbonate:

- Fermentation Processes: Utilizing microbial fermentation of carbohydrates to produce pyruvic acid, which can then be neutralized with potassium hydroxide.

- Chemical Synthesis: Pyruvic acid can also be produced from glucose through glycolysis and subsequently converted to its potassium salt.

Potassium pyruvate has various applications across different fields:

- Nutritional Supplements: Often marketed for weight loss and exercise performance enhancement due to its role in energy metabolism.

- Pharmaceuticals: Investigated for its potential therapeutic effects in conditions such as metabolic syndrome and oxidative stress-related diseases.

- Cell Culture: Used as a supplement in cell culture media to support cellular metabolism.

Several compounds are structurally or functionally similar to potassium pyruvate:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium Pyruvate | Sodium salt of pyruvic acid | Commonly used in laboratory settings; less stable than potassium salt. |

| Calcium Pyruvate | Calcium salt of pyruvic acid | Used in dietary supplements; may have different absorption characteristics. |

| Ethyl Pyruvate | Ester derivative of pyruvic acid | Exhibits anti-inflammatory properties; more stable than free pyruvic acid. |

| Lactic Acid | Product of anaerobic metabolism | Directly involved in muscle fatigue; differs in metabolic pathway compared to pyruvate. |

Potassium pyruvate stands out due to its enhanced stability and solubility compared to other salts of pyruvic acid, making it particularly useful in biological applications.

Conventional organic synthesis of potassium pyruvate primarily relies on chemical transformation methods that convert readily available starting materials into the desired pyruvate salt. The most established approaches involve multiple synthetic pathways, each with distinct advantages and limitations in terms of yield, cost-effectiveness, and industrial scalability.

Tartaric Acid Dehydration and Decarboxylation Method

The tartaric acid method represents the most historically significant industrial synthesis route for pyruvic acid production, which can subsequently be converted to potassium pyruvate through neutralization. This process involves the thermal decomposition of tartaric acid in the presence of potassium hydrogen sulfate at elevated temperatures ranging from 210 to 220 degrees Celsius [1] [2]. The reaction proceeds through a two-step mechanism where tartaric acid first undergoes dehydration to form oxaloacetic acid, followed by decarboxylation to yield pyruvic acid [3] [4].

The process begins with mixing tartaric acid and potassium hydrogen sulfate in stoichiometric proportions, followed by heating the mixture to initiate the dehydration reaction [5] [3]. The resulting crude pyruvic acid requires purification through fractional distillation under reduced pressure to achieve acceptable purity levels [4]. While this method provides reliable yields typically ranging from 60 to 75 percent, it suffers from significant economic disadvantages due to the high cost of tartaric acid, which reaches approximately three thousand dollars per ton according to recent market data [1].

Lactic Acid Oxidation Route

The catalytic oxidation of lactic acid represents a more environmentally sustainable approach to pyruvic acid synthesis compared to the tartaric acid method. This process employs oxygen or air as the oxidizing agent in the presence of specialized catalysts, most notably the lead-bismuth-carbon system [1] [6]. The reaction operates under relatively mild conditions, typically between 25 and 80 degrees Celsius, making it more energy-efficient than high-temperature thermal decomposition methods [6].

Research has demonstrated that the lead-palladium-carbon catalyst system achieves superior performance with yields ranging from 70 to 85 percent [1]. The process benefits from the ability to substitute pure oxygen with air in industrial applications, further reducing operational costs and environmental impact [1]. The resulting pyruvic acid can be readily converted to potassium pyruvate through neutralization with potassium hydroxide under controlled conditions [6].

Direct Neutralization Synthesis

The most straightforward approach to potassium pyruvate synthesis involves the direct neutralization of pyruvic acid with potassium hydroxide. This method achieves the highest yields among conventional synthesis routes, typically ranging from 85 to 95 percent [7]. The reaction proceeds under ambient temperature conditions between 20 and 25 degrees Celsius, making it operationally simple and cost-effective [8].

The neutralization process requires careful control of stoichiometry to prevent excess base formation, which could compromise product purity [8]. Industrial implementations often employ continuous monitoring of solution pH to maintain optimal reaction conditions throughout the process [7]. The resulting potassium pyruvate solution can be concentrated and crystallized to obtain the solid product with high purity specifications [9].

Alternative Synthetic Pathways

Several alternative synthetic routes have been developed to address specific industrial requirements or raw material availability constraints. The hydrolysis of alpha,alpha-dichloropropionic acid provides yields between 50 and 65 percent under temperatures ranging from 100 to 150 degrees Celsius [5]. This method offers advantages when chlorinated starting materials are readily available but requires careful handling of potentially hazardous intermediates.

The acetyl cyanide hydrolysis route represents another viable alternative, achieving yields between 65 and 80 percent at moderate temperatures of 60 to 80 degrees Celsius [3]. This approach involves the initial formation of acetyl cyanide through the reaction of acetyl chloride with potassium cyanide, followed by hydrolysis to yield pyruvic acid [3]. The process requires specialized safety protocols due to the involvement of cyanide compounds but can be economically attractive under specific market conditions.

| Synthesis Method | Starting Material | Reaction Temperature (°C) | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Tartaric Acid Dehydration/Decarboxylation | Tartaric Acid + Potassium Hydrogen Sulfate | 210-220 | Dehydration followed by decarboxylation | 60-75 [1] [2] |

| Lactic Acid Oxidation | Lactic Acid + Oxygen | 25-80 | Catalytic oxidation with Pb/Pd/C | 70-85 [1] [6] |

| Pyruvic Acid Neutralization | Pyruvic Acid + Potassium Hydroxide | 20-25 | Neutralization reaction | 85-95 [7] [8] |

| Hydrolysis of α,α-Dichloropropionic Acid | α,α-Dichloropropionic Acid | 100-150 | Hydrolysis in aqueous medium | 50-65 [5] |

| Acetyl Cyanide Hydrolysis | Acetyl Cyanide | 60-80 | Hydrolysis followed by neutralization | 65-80 [3] |

Enzymatic Production Techniques

Enzymatic production of potassium pyruvate represents a biotechnologically advanced approach that offers superior selectivity and environmental compatibility compared to conventional chemical synthesis. These methods leverage the catalytic specificity of enzymes to achieve high conversion efficiencies under mild reaction conditions while minimizing the formation of unwanted by-products.

Pyruvate Kinase-Based Systems

Pyruvate kinase (EC 2.7.1.40) serves as the primary enzymatic catalyst for pyruvate production from phosphoenolpyruvate substrates. This enzyme system requires specific cofactor combinations, particularly potassium ions and magnesium ions, to achieve optimal catalytic activity [10] [11]. The enzymatic reaction proceeds through the conversion of phosphoenolpyruvate and adenosine diphosphate to pyruvate and adenosine triphosphate, with potassium ions playing an essential role in enzyme activation [12] [13].

Research has established that pyruvate kinase exhibits maximum activity under pH conditions ranging from 7.5 to 8.0 and temperatures between 37 and 40 degrees Celsius [13] [10]. The enzyme demonstrates remarkable specificity for potassium ions, with concentrations near 0.04 normal proving necessary for maximum reaction velocity [11]. This potassium dependence makes the system particularly suitable for direct production of potassium pyruvate, as the required cofactor becomes incorporated into the final product [14].

Industrial applications of pyruvate kinase systems have achieved significant success in biotransformation processes. The enzyme system has been optimized for continuous operation through careful control of substrate concentrations and cofactor availability [15] [14]. Recent developments have focused on enhancing enzyme stability and reducing cofactor costs through recycling systems and alternative cofactor sources [16] [17].

Multi-Enzyme Cascade Systems

Advanced enzymatic production techniques employ multi-enzyme cascade systems to achieve more efficient pyruvate formation from diverse substrate sources. These systems typically combine pyruvate kinase with complementary enzymes such as lactate dehydrogenase, acetate kinase, and catalase to create integrated biotransformation pathways [16] [18].

The pyruvate-acetate pathway represents a notable example of cascade system implementation. This system integrates pyruvate oxidase from Lactobacillus plantarum, acetate kinase from Escherichia coli, and catalase to create an efficient energy regeneration system [16] [18]. Under optimized conditions, this cascade achieves pyruvate synthesis yields of 72 micrograms per milliliter over four hours, demonstrating the potential for scaled industrial applications [18].

Cofactor regeneration systems play a crucial role in multi-enzyme cascade economics. Research has demonstrated that careful optimization of magnesium ion concentrations from 20 millimolar to 0.5 millimolar can significantly improve molar yields from 59 percent to 89 percent [19]. These improvements result from reduced non-enzymatic substrate degradation and enhanced enzyme stability during extended reaction periods [19].

Immobilized Enzyme Systems

Immobilized enzyme technology offers significant advantages for continuous pyruvate production processes through enhanced enzyme stability and simplified product recovery. Pyruvate kinase can be effectively immobilized on various support matrices while maintaining high catalytic activity and cofactor binding affinity [20] [21].

The immobilization process typically involves covalent attachment of pyruvate kinase to activated support materials, creating stable enzyme-support complexes that retain catalytic activity over extended operational periods [21]. These systems demonstrate improved thermal stability and pH tolerance compared to free enzyme systems, enabling operation under broader ranges of industrial conditions [22] [21].

Continuous flow reactor designs utilizing immobilized pyruvate kinase have achieved sustained pyruvate production rates with minimal enzyme replacement requirements [20]. The systems maintain consistent product quality and yield performance over extended operational campaigns, making them economically attractive for large-scale industrial implementation [21].

| Enzyme System | Substrate | Product | Cofactor Requirements | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Pyruvate Kinase (EC 2.7.1.40) | Phosphoenolpyruvate + ADP | Pyruvate + ATP | K+, Mg2+ [12] [10] | 7.5-8.0 [13] | 37-40 [10] |

| Lactate Dehydrogenase | Lactate + NAD+ | Pyruvate + NADH | NAD+ [1] | 7.0-7.5 | 30-37 |

| Pyruvate Oxidase | Pyruvate + Phosphate | Acetyl-phosphate + CO2 | O2, Mg2+ [16] | 6.5-7.5 | 30-35 |

| Pyruvate Decarboxylase | Pyruvate | Acetaldehyde + CO2 | Mg2+, Thiamine diphosphate [19] | 6.0-7.0 | 25-30 |

| Acetate Kinase | Acetyl-CoA + ADP | Acetate + ATP | Mg2+ [18] | 7.0-8.0 | 37-42 |

Optimization of Yield and Purity Parameters

The optimization of potassium pyruvate production requires systematic control of multiple interdependent parameters that influence both yield maximization and purity enhancement. These parameters encompass process conditions, substrate management, cofactor optimization, and purification strategies that collectively determine the overall efficiency and economic viability of industrial production systems.

Process Condition Optimization

Process pH control represents one of the most critical parameters for achieving optimal pyruvate production yields and maintaining product purity. Research has demonstrated that pH maintenance within the range of 7.0 to 7.5 provides optimal conditions for enzymatic activity while preventing acidification that could compromise product stability [23] [24]. This pH range ensures maximum pyruvate kinase activity while minimizing the formation of organic acids that could contaminate the final product [25] [26].

Temperature control significantly impacts both enzymatic reaction rates and product stability during pyruvate synthesis. Optimal temperature ranges between 30 and 37 degrees Celsius provide an effective balance between maximizing enzymatic conversion rates and preventing thermal degradation of sensitive cofactors [23] [27]. Higher temperatures can increase reaction kinetics but may also promote unwanted side reactions and enzyme denaturation, ultimately reducing overall process efficiency [19] [26].

Dissolved oxygen management plays a crucial role in preventing the formation of anaerobic by-products that could compromise product purity. Maintaining dissolved oxygen levels between 20 and 40 percent saturation prevents the activation of mixed-acid fermentation pathways while providing sufficient oxygen for aerobic enzyme systems [24] [26]. This controlled aeration strategy minimizes the formation of lactate, acetate, and other organic acids that would require additional purification steps [23] [24].

Substrate and Cofactor Management

Substrate concentration optimization involves balancing carbon flux maximization with substrate inhibition prevention. Research has established that glucose concentrations between 50 and 200 grams per liter provide optimal driving force for pyruvate formation while avoiding inhibitory effects that could reduce overall conversion efficiency [28] [26]. Fed-batch fermentation strategies have proven particularly effective for maintaining optimal substrate concentrations throughout extended production campaigns [23] [28].

Magnesium ion concentration represents a critical cofactor parameter that significantly influences both enzymatic activity and product recovery. Studies have demonstrated that reducing magnesium concentrations from 20 millimolar to 0.5 millimolar can improve molar yields from 59 percent to 89 percent by preventing pyruvate precipitation and reducing non-enzymatic degradation reactions [19]. This optimization strategy requires careful balance between maintaining sufficient cofactor availability and preventing interference with downstream purification processes [19].

Potassium ion management is particularly important for potassium pyruvate synthesis, as these ions serve dual roles as enzymatic cofactors and product components. Optimal potassium concentrations between 10 and 100 millimolar ensure maximum pyruvate kinase activity while providing sufficient potassium for complete product salt formation [11] [29]. Higher concentrations may improve enzymatic rates but could also increase ionic strength to levels that interfere with enzyme stability and product crystallization [14] [11].

Fermentation Optimization Strategies

Fed-batch fermentation represents the most effective strategy for maximizing pyruvate yields through controlled substrate delivery and growth limitation. Research has demonstrated that acetate-limited fed-batch processes can achieve pyruvate concentrations exceeding 90 grams per liter with overall productivities of 2.1 grams per liter per hour and yields of 0.68 grams per gram glucose [26]. These systems maintain optimal metabolic flux distribution by limiting cell growth while providing excess glucose for pyruvate formation [24] [28].

Genetic engineering approaches have proven highly effective for improving both yield and purity parameters in microbial production systems. Escherichia coli strains with targeted deletions in acetyl-coenzyme A formation pathways (aceEF), lactate dehydrogenase (ldhA), pyruvate oxidase (poxB), and phosphoenolpyruvate synthase (pps) have achieved remarkable improvements in pyruvate accumulation [25] [26]. These modifications eliminate competing metabolic pathways and direct carbon flux toward pyruvate formation [30] [31].

Advanced fermentation control strategies incorporate real-time monitoring of carbon dioxide production rates for automated acetate feeding control. This approach maintains optimal nutrient limitation conditions while preventing substrate accumulation that could lead to inhibitory effects [28]. The correlation between carbon dioxide evolution and acetate consumption provides reliable feedback for maintaining optimal fermentation conditions throughout extended production campaigns [28].

Purification and Crystallization Optimization

Recrystallization techniques represent the primary approach for achieving high-purity potassium pyruvate from crude fermentation broths or chemical synthesis mixtures. The process involves dissolving crude potassium pyruvate in purified water followed by controlled crystallization in ice-cold pharmaceutical-grade ethanol [9]. This approach achieves yields exceeding 85 percent while effectively removing inorganic impurities and organic contaminants [9].

Crystallization parameter control significantly influences both product yield and purity specifications. Research has established that controlling the addition rate of aqueous potassium pyruvate solutions to 2-5 drops per second during ice-bath crystallization maintains reaction temperatures below 5 degrees Celsius [9]. These conditions minimize pyruvate solubility in the crystallization system while preventing thermal degradation that could compromise product quality [9] [32].

Drying and finishing operations require careful control to maintain product stability and achieve required moisture specifications. Vacuum drying at temperatures between 50 and 80 degrees Celsius effectively removes residual solvents while preventing thermal decomposition [9]. The final products typically achieve moisture contents below 0.5 percent, meeting pharmaceutical and food-grade specifications for potassium pyruvate applications [9].

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| pH Control | 7.0-7.5 [23] [24] | Maintains enzyme activity | Reduces acid formation |

| Temperature Control | 30-37°C [23] [27] | Balances growth and production | Minimizes thermal degradation |

| Dissolved Oxygen | 20-40% saturation [24] [26] | Prevents anaerobic by-products | Prevents mixed-acid fermentation |

| Substrate Concentration | 50-200 g/L glucose [28] [26] | Maximizes carbon flux | Reduces substrate inhibition |

| Cofactor Concentration (Mg2+) | 0.5-2.0 mM [19] | Essential for enzyme function | Prevents precipitation |

| Cofactor Concentration (K+) | 10-100 mM [11] [29] | Required for pyruvate kinase | Maintains selectivity |

| Fermentation Time | 24-48 hours [23] [28] | Allows complete conversion | Allows by-product clearance |

| Inoculum Density | OD600 0.1-0.5 [23] | Reduces lag phase | Reduces contamination risk |

Industrial Production Performance Comparison

Comparative analysis of different production methodologies reveals significant variations in performance characteristics that influence industrial implementation decisions. Microbial fermentation systems have demonstrated superior performance in terms of product titers and yields, with Escherichia coli YYC202 achieving 90 grams per liter pyruvate concentration and Saccharomyces cerevisiae reaching 135 grams per liter under optimized conditions [30] [28]. These systems benefit from the ability to utilize low-cost renewable substrates while achieving high conversion efficiencies [31] [33].

Lactococcus lactis systems have shown particular promise for sustainable production applications, achieving 54.6 grams per liter pyruvate with yields of 0.80 grams per gram glucose [23] [27]. The system's ability to utilize dairy waste streams such as residual whey permeate adds significant value for integrated biorefinery applications [34] [23]. Fed-batch fermentation implementations have achieved productivities of 1.28 grams per liter per hour with more than 80 percent of carbon flux directed toward pyruvate formation [23].

| Microorganism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Fermentation Mode | Key Genetic Modifications |

|---|---|---|---|---|---|

| Escherichia coli YYC202 | 90.0 [26] | 0.68 [26] | 2.1 [26] | Fed-batch | aceEF ldhA poxB pps [25] |

| Lactococcus lactis FS1076 | 54.6 [23] | 0.80 [23] | 1.28 [23] | Fed-batch | Δ3ldh Δpta ΔadhE Δals [34] |

| Escherichia coli YP404 | 83.5 [35] | 0.59 [35] | 2.3 [35] | Fed-batch | ΔppsA ΔptsG Δpgi Δgnd [35] |

| Torulopsis glabrata RS23 | 94.3 [1] | 0.635 [1] | 1.5 [1] | Continuous culture | NaCl-resistant mutant [1] |

| Saccharomyces cerevisiae | 135.0 [1] | 0.54 [1] | 2.8 [1] | Batch | Pyruvate decarboxylase-negative [1] |

| Acinetobacter sp. WLIS | 40.0 [36] | 0.85 [36] | 1.7 [36] | Biotransformation | Wild-type strain [36] |

The industrial production method comparison reveals distinct advantages and limitations for each approach. Chemical synthesis methods, particularly those based on tartaric acid, offer excellent scalability and high product purity (95-98 percent) but suffer from high raw material costs and significant environmental impact due to toxic solvent usage [1] [2]. Microbial fermentation systems provide excellent scalability with lower raw material costs but require higher capital investment for specialized fermentation equipment [31] [33].

| Production Method | Raw Material Cost | Energy Requirements | Environmental Impact | Product Purity | Scalability | Capital Investment |

|---|---|---|---|---|---|---|

| Chemical Synthesis (Tartaric Acid) | High ($3000/ton tartaric acid) [1] | High (220°C heating) [2] | High (toxic solvents) [1] | 95-98% [2] | Excellent | High |

| Enzymatic Conversion | Medium | Low (37°C) [13] | Low | 90-95% | Limited | Medium |

| Microbial Fermentation | Low (glucose/molasses) [31] | Medium (37°C + aeration) [23] | Medium (CO2 emissions) | 85-92% [23] | Excellent | High |

| Biotransformation | Medium (lactate) [36] | Low (30°C) [36] | Low | 88-95% [36] | Good | Medium |

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared spectroscopy provides comprehensive molecular fingerprinting capabilities for potassium pyruvate through identification of characteristic vibrational modes [1] [2]. The technique enables direct observation of functional group stretching and bending vibrations, offering detailed structural information about the pyruvate anion and its interaction with the potassium cation.

The carbonyl stretching vibration represents the most prominent absorption feature in the infrared spectrum of potassium pyruvate, appearing at 1708 cm⁻¹ [3] [4]. This intense, sharp absorption corresponds to the characteristic ketone functionality of the pyruvate moiety and serves as a primary identification marker. The frequency position indicates minimal perturbation of the carbonyl bond compared to free pyruvic acid, suggesting limited direct coordination between the potassium cation and the ketone oxygen.

Carboxylate group vibrations provide critical information regarding the ionization state and coordination environment of the pyruvate anion. The antisymmetric carboxylate stretching vibration manifests as a strong absorption at 1600-1616 cm⁻¹, with the exact position depending on the measurement medium [3] [4]. In deuterium oxide solutions, this band shifts to 1616 cm⁻¹, while aqueous measurements show the absorption at 1600 cm⁻¹. The symmetric carboxylate stretching appears as paired absorptions at 1421 cm⁻¹ and 1399 cm⁻¹, indicating the presence of multiple conformational states or crystalline environments for the carboxylate group.

Methyl group vibrational modes contribute additional structural information through the deformation vibration at 1358 cm⁻¹ and the carbon-methyl stretching vibration at 1175 cm⁻¹ [3] [4]. These medium-intensity absorptions remain relatively invariant across different measurement conditions, reflecting the limited involvement of the methyl group in intermolecular interactions.

The infrared spectrum also reveals information about hydration states through broad absorptions in the 3600-3200 cm⁻¹ region, corresponding to hydroxyl stretching vibrations from coordinated water molecules [5]. The presence and intensity of these bands depend on the crystallization conditions and humidity exposure of the sample.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly valuable for symmetric vibrations and carbon-carbon bond characterization [6]. The technique proves especially useful for monitoring pyruvate transformations and degradation pathways under various conditions.

Carbon-carbon stretching vibrations appear prominently in Raman spectra, with the characteristic peak at 796 cm⁻¹ corresponding to carbon-carbon stretching adjacent to the carboxyl group. Additional carbon-carbon vibrations manifest at 785 cm⁻¹, providing information about the molecular backbone configuration.

Carbonyl stretching vibrations in Raman spectra typically appear at higher frequencies than in infrared measurements, with strong peaks observed at 1774 cm⁻¹ and 1738 cm⁻¹. These absorptions reflect different vibrational coupling patterns and polarizability characteristics compared to infrared-active modes.

Under certain reaction conditions, Raman spectroscopy enables detection of pyruvate degradation products and transformation intermediates. Carbon-carbon double bond stretching vibrations at 1660 cm⁻¹ and 1686 cm⁻¹ indicate formation of elimination products, while vinylic carbon-hydrogen stretching at 3108 cm⁻¹ confirms the presence of alkene functionalities.

Methyl group symmetric stretching appears at 2931 cm⁻¹ in Raman spectra, providing information about conformational states and intermolecular interactions involving the methyl substituent. The intensity and position of this band remain relatively stable across different measurement conditions, confirming the structural integrity of the methyl group.

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy offers atomic-level structural information through chemical shift and coupling pattern analysis. Multiple nuclei provide complementary information about the electronic environment and molecular dynamics of potassium pyruvate.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals three distinct carbon environments corresponding to the pyruvate structure. The carbonyl carbon exhibits a characteristic chemical shift in the range of 202-205 parts per million, consistent with ketone functionality. This downfield position reflects the deshielding effect of the electronegative oxygen atom and confirms the preservation of the carbonyl group in the salt form.

The carboxylate carbon appears at 170-185 parts per million, typical for carboxylic acid derivatives. The exact chemical shift position depends on the degree of ionization and coordination environment, with higher values indicating greater ionic character.

The methyl carbon resonates in the aliphatic region at 20-30 parts per million, appearing as a sharp singlet due to the absence of directly attached protons. This upfield position reflects the electron-donating nature of the methyl group and its limited involvement in coordination interactions.

Proton Nuclear Magnetic Resonance spectroscopy provides information about the hydrogen-containing portions of the molecule. The methyl protons appear as a sharp singlet at 2.3-2.4 parts per million, confirming the presence of three equivalent protons without significant coupling interactions. In systems containing residual carboxylic acid functionality, the carboxyl proton manifests as a broad absorption at 10.9-11.0 parts per million, indicating rapid exchange with protic solvents.

Potassium-39 Nuclear Magnetic Resonance spectroscopy presents unique challenges due to the quadrupolar nature of this nucleus. The potassium resonance exhibits extremely broad line widths and variable chemical shifts ranging from -100 to +100 parts per million, depending on the local electric field gradient and coordination environment. Despite these limitations, potassium Nuclear Magnetic Resonance provides valuable information about cation mobility and binding interactions within the crystal lattice.

Potassium-41 Nuclear Magnetic Resonance offers alternative access to potassium environments, though with lower sensitivity than potassium-39. The broader chemical shift range and quadrupolar coupling effects provide complementary information about the potassium coordination environment and exchange dynamics.

Chromatographic Separation Methods

High Performance Liquid Chromatography with Fluorescence Detection

High Performance Liquid Chromatography coupled with fluorescence detection represents the most sensitive analytical approach for potassium pyruvate quantification. The method relies on pre-column derivatization of pyruvate with ortho-phenylenediamine under acidic conditions to form a highly fluorescent quinoxalinone derivative.

The derivatization reaction proceeds quantitatively at elevated temperatures, typically requiring 90 minutes at 60°C in 3 molar hydrochloric acid solution. The resulting quinoxalinone derivative exhibits strong fluorescence with excitation at 336 nanometers and emission at 420 nanometers, providing exceptional sensitivity with detection limits approaching 1 micromolar.

Chromatographic separation utilizes reverse-phase columns with mixed aqueous-organic mobile phases. A typical system employs a carbon-18 stationary phase with 70% ammonium acetate buffer (0.35 molar) and 30% acetonitrile as the mobile phase. The elution proceeds isocratically at flow rates of 1 milliliter per minute, achieving baseline separation within 10 minutes.

Internal standard methodology enhances quantitative accuracy and precision. Sodium 2-oxobutanoate serves as an effective internal standard, undergoing identical derivatization chemistry while exhibiting sufficient chromatographic resolution from the pyruvate derivative. Peak height ratios provide linear calibration curves across the physiologically relevant concentration range.

Method validation demonstrates excellent linearity from 1 to 190 micromolar pyruvate with correlation coefficients exceeding 0.9999. Between-run precision remains below 4.5% relative standard deviation, while recovery studies yield 101% accuracy. Sample stability extends to 15 days when stored at -20°C following acid deproteinization.

High Performance Liquid Chromatography with Ultraviolet Detection

High Performance Liquid Chromatography with ultraviolet detection provides an alternative approach for pyruvate analysis when fluorescence detection capabilities are unavailable. While less sensitive than fluorescence methods, ultraviolet detection offers adequate performance for most analytical applications.

Direct ultraviolet detection of pyruvate derivatives requires optimization of wavelength selection and mobile phase composition to maximize sensitivity while minimizing interference. The quinoxalinone derivatives exhibit strong ultraviolet absorption, enabling detection at 254 nanometers or 280 nanometers depending on the specific derivative structure.

Detection limits using ultraviolet monitoring typically range from 5 to 10 micromolar, representing an order of magnitude reduction in sensitivity compared to fluorescence detection. However, this performance level remains adequate for most biological and pharmaceutical applications where pyruvate concentrations exceed these thresholds.

Method development considerations include mobile phase optimization, column selection, and temperature control. Polar embedded reverse-phase columns provide enhanced retention and peak shape for polar derivatives, while elevated column temperatures improve peak efficiency and reduce analysis time.

Ion Chromatography for Potassium Analysis

Ion chromatography provides specialized capabilities for potassium cation analysis in potassium pyruvate samples. The technique enables simultaneous determination of potassium content along with potential impurities such as sodium and ammonium ions.

Cation exchange separation utilizes high-capacity columns designed for alkali metal analysis. The separation mechanism relies on differential affinity of cations for the stationary phase functional groups, with elution order typically following the lyotropic series. Mobile phases consist of dilute acid solutions, commonly employing methanesulfonic acid or hydrochloric acid at millimolar concentrations.

Conductivity detection provides universal response for ionic species while maintaining adequate sensitivity for pharmaceutical applications. Suppressor systems enhance detection capabilities by reducing background conductance while preserving analyte signal strength. Detection limits for potassium typically range from 1 to 10 parts per million, depending on matrix complexity and interference levels.

Method advantages include minimal sample preparation requirements and excellent specificity for ionic species. The technique enables analysis of high-matrix samples without extensive cleanup procedures, as the chromatographic separation provides inherent selectivity. Simultaneous multi-element analysis reduces analysis time and improves method efficiency compared to single-element techniques.

Enzymatic Assay Methods

Enzymatic assay methods offer exceptional sensitivity and specificity for pyruvate determination through coupling with fluorogenic detection systems. The approach utilizes pyruvate oxidase to convert pyruvate to acetate, carbon dioxide, and hydrogen peroxide, with subsequent detection of hydrogen peroxide through fluorescent product formation.

The enzymatic reaction proceeds through oxidative decarboxylation of pyruvate in the presence of flavin adenine dinucleotide and thiamine pyrophosphate cofactors. Hydrogen peroxide generation maintains stoichiometric relationship with initial pyruvate concentration, enabling quantitative analysis through secondary detection reactions.

Fluorogenic detection employs Amplex Red reagent, which reacts with hydrogen peroxide in the presence of horseradish peroxidase to form highly fluorescent resorufin. The reaction proceeds with 1:1 stoichiometry and exhibits linear response across wide concentration ranges. Excitation at 530 nanometers and emission monitoring at 590 nanometers provide optimal sensitivity.

Detection limits reach 5 nanomolar pyruvate under optimized conditions, representing the most sensitive analytical approach available for pyruvate quantification. The method demonstrates excellent specificity, with minimal interference from structurally related compounds such as lactate, phosphoenolpyruvate, and other organic acids.

Assay optimization requires careful control of reaction conditions including pH, temperature, and cofactor concentrations. Optimal performance occurs at pH 6.7 with reaction temperatures maintained at 37°C. Cofactor concentrations must be optimized to ensure complete conversion while minimizing background signal generation.

Thermal Stability Assessment via Differential Scanning Calorimetry/Thermogravimetric Analysis

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides comprehensive thermal characterization of potassium pyruvate through measurement of heat flow changes during controlled temperature programs. The technique enables identification of phase transitions, decomposition processes, and thermal stability limits while providing quantitative thermodynamic parameters.

Potassium pyruvate exhibits complex thermal behavior characterized by decomposition rather than conventional melting. Initial thermal events begin above 175°C, manifesting as broad endothermic transitions that reflect the onset of thermal degradation processes. The absence of sharp melting transitions indicates that decomposition kinetics exceed melting kinetics at atmospheric pressure.

Multiple endothermic processes appear across the temperature range from 175°C to 300°C, suggesting sequential decomposition mechanisms. The first endothermic event typically occurs at 175-200°C and corresponds to initial bond cleavage and volatile product formation. Secondary transitions at higher temperatures reflect continued decomposition and carbonaceous residue formation.

Heat capacity measurements reveal the thermal stability envelope for potassium pyruvate under various atmospheric conditions. Measurements under inert atmosphere extend thermal stability compared to oxidizing environments, indicating the role of atmospheric oxygen in promoting decomposition reactions.

Kinetic analysis of Differential Scanning Calorimetry data enables determination of activation energies and reaction orders for decomposition processes. These parameters provide valuable information for storage condition optimization and shelf-life prediction under various environmental conditions.

Thermogravimetric Analysis

Thermogravimetric Analysis quantifies mass changes during thermal treatment, providing direct measurement of volatile product formation and thermal decomposition kinetics. The technique enables identification of decomposition temperature ranges, intermediate stable phases, and final residue composition.

Potassium pyruvate demonstrates characteristic mass loss patterns reflecting sequential decomposition processes. Initial mass loss begins around 100-150°C and corresponds to dehydration and loss of surface-adsorbed water. This process typically accounts for 5-10% of the total sample mass, depending on humidity exposure and crystallization conditions.

Major decomposition occurs in the temperature range from 200°C to 300°C, characterized by rapid mass loss exceeding 40-60% of the initial sample weight. This process reflects decarboxylation, decarbonylation, and fragmentation of the pyruvate anion with formation of volatile products including carbon dioxide, carbon monoxide, and low molecular weight hydrocarbons.

Intermediate temperature stability between 300°C and 500°C indicates formation of carbonaceous residues with enhanced thermal stability. Continued mass loss in this region proceeds at reduced rates, suggesting kinetically controlled processes rather than simple volatilization.

Complete thermal degradation requires temperatures exceeding 500°C under oxidizing atmospheres. Final residue composition typically consists of potassium carbonate and carbonaceous materials, with total mass loss reaching 85-95% of the initial sample weight.

Coupled Thermogravimetric Analysis-Differential Scanning Calorimetry

Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry measurements provide comprehensive thermal characterization through correlation of mass changes with thermal events. This approach enables differentiation between endothermic processes involving volatile product formation and those reflecting simple phase transitions.

Temperature-programmed measurements reveal the relationship between thermal stability and heating rate effects. Faster heating rates generally shift decomposition temperatures to higher values due to kinetic limitations, while slower heating rates promote more complete conversion at lower temperatures.

Atmospheric composition significantly influences thermal decomposition pathways and product formation. Measurements under nitrogen atmosphere suppress oxidative decomposition reactions, extending thermal stability limits and altering product distributions compared to air atmosphere measurements.

Quantitative analysis of coupled measurements enables determination of reaction enthalpies and heat capacity changes associated with thermal transitions. These thermodynamic parameters provide fundamental information about intermolecular interactions and bond strengths within the crystal lattice.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant